4-(2-Bromoethyl)pyridine hydrobromide
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Overview
Description
4-(2-Bromoethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a substituted pyridine derivative, where a bromoethyl group is attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)pyridine hydrobromide typically involves the bromination of 4-ethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process. The final product is typically isolated and purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Reduced pyridine derivatives, such as ethylpyridine, are formed.
Scientific Research Applications
4-(2-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)pyridine hydrobromide involves its reactivity as an electrophile. The bromoethyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce pyridine moieties into target molecules. The compound’s ability to participate in substitution and addition reactions makes it a valuable tool in chemical research .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar structure but with a bromomethyl group instead of a bromoethyl group.
2-(Bromoethyl)pyridine hydrobromide: The bromoethyl group is attached to the second position of the pyridine ring.
3-(Bromoethyl)pyridine hydrobromide: The bromoethyl group is attached to the third position of the pyridine ring.
Uniqueness
4-(2-Bromoethyl)pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The position of the bromoethyl group influences the compound’s chemical behavior and its suitability for different synthetic applications .
Properties
IUPAC Name |
4-(2-bromoethyl)pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGISUYWRVVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-01-2 |
Source
|
Record name | 4-(2-bromoethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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